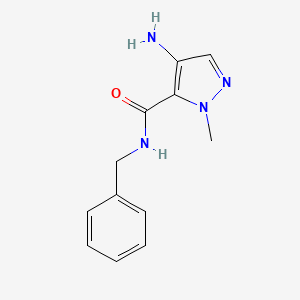

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-benzyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-16-11(10(13)8-15-16)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXUJDZNSKZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino, benzyl, and carboxamide groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product.

For example, the synthesis might begin with the reaction of hydrazine with an appropriate diketone to form the pyrazole ringThe final step would involve the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide as an antidiabetic agent. In vitro evaluations have demonstrated its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, in one study, the compound exhibited IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating significant inhibitory activity compared to standard drugs like Acarbose .

Antioxidant Properties

The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. Its radical scavenging ability was measured alongside its enzyme inhibition activities, suggesting a multifaceted role in promoting metabolic health .

Antiviral Activity

In addition to its antidiabetic effects, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its antiviral properties. Similar pyrazole derivatives have shown promise against HIV-1 replication, suggesting that structural modifications could lead to enhanced antiviral efficacy . The structure-activity relationship (SAR) studies indicated that modifications can significantly influence the pharmacological profile of pyrazole derivatives.

Insecticidal Activity

The compound has been explored for its insecticidal properties against various agricultural pests. Studies have synthesized novel pyrazole derivatives that include 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide as a core structure. These derivatives demonstrated significant activity against pests such as the cotton bollworm and diamondback moth, with bioassays confirming their effectiveness compared to commercial insecticides .

Enzyme Inhibition Studies

The inhibition of xanthine oxidase by 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide has been another area of research interest. This enzyme is crucial in purine metabolism and is implicated in various pathological conditions such as gout and cardiovascular diseases. The compound's IC50 value for xanthine oxidase inhibition was reported at 24.32 µM, showcasing its potential as a therapeutic agent for conditions associated with elevated uric acid levels .

Synthesis Techniques

The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the benzyl and carboxamide groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical and Functional Differences

Amino vs. Chloro substituents increase lipophilicity and may improve membrane permeability but reduce solubility .

Benzylamide vs. Cyclohexylamide :

- The benzyl group in the target compound contributes to π-π stacking interactions in biological systems, whereas cyclohexylamide (e.g., 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide) introduces conformational rigidity and may reduce metabolic degradation .

Carboxamide vs.

Research Implications and Limitations

- The amino group in the target compound may favor interactions with polar enzyme active sites or transporters.

- Synthetic Accessibility: The benzylamide and amino groups in the target compound are synthetically accessible via amidation and nitration/reduction pathways, similar to methods used for chloro and nitro analogs .

Biological Activity

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is characterized by the presence of an amino group, a benzyl group, and a carboxamide group attached to the pyrazole ring. This unique combination of substituents enhances its lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have reported effective inhibition against common pathogens, although specific IC50 values were not detailed in the available literature.

Anticancer Properties

The compound has been extensively studied for its anticancer potential. It has demonstrated significant cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The following table summarizes some key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Disruption of metabolic pathways |

These results indicate that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide may act through mechanisms such as apoptosis induction and metabolic disruption, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors involved in cell signaling pathways, thereby inhibiting their activity. This interaction can lead to various biological effects, including:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of metabolic pathways

Case Studies

Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example, a study by Wei et al. highlighted the synthesis and evaluation of various pyrazole derivatives, revealing that modifications to the benzyl group can significantly impact anticancer potency. The study found that certain derivatives exhibited IC50 values as low as 19 nM against specific cancer cell lines, indicating strong potential for therapeutic applications .

Another investigation explored the effects of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide on cancer cell migration and invasion. The compound was shown to inhibit these processes effectively, suggesting its utility in preventing metastasis in cancer therapy .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique substituent arrangement. For instance:

| Compound | Structure | Activity |

|---|---|---|

| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Similar structure with propyl group | Moderate anticancer activity |

| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | Different positioning of amino and carboxamide groups | Lower potency against cancer cells |

The presence of the benzyl group in 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide enhances its lipophilicity and interaction with hydrophobic pockets in biological targets, which may explain its superior biological activity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting solvent polarity, temperature, and catalysts (e.g., POCl₃ for Vilsmeier–Haack reactions) can optimize intermediates and final yields. Multi-step protocols often require purification via column chromatography or recrystallization to isolate the carboxamide moiety .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

Structural confirmation relies on:

- FT-IR : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1670 cm⁻¹).

- NMR : ¹H NMR distinguishes benzyl protons (δ 4.5–5.0 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Pyrazole carboxamides often exhibit poor aqueous solubility due to aromatic and hydrophobic groups. Stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., PBS) assess hydrolytic degradation. For instance, similar compounds show enhanced stability in DMSO stock solutions stored at –20°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- DFT calculations : Optimize molecular geometry, HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives), and electrostatic potential maps to predict reactivity .

- Molecular docking : Screens against targets (e.g., kinases, GPCRs) using AutoDock Vina. For example, pyrazole carboxamides show strong binding to ATP-binding pockets (ΔG ≈ –9.5 kcal/mol) .

- MD simulations : Validate binding stability over 100-ns trajectories .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays.

- Membrane permeability : LogP >3 reduces cellular uptake.

- Metabolite interference : Use LC-MS to identify active metabolites . Standardized protocols (e.g., AOAC SMPR 2014.011) improve reproducibility .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., –F, –NO₂) at the 4-position improves kinase inhibition (e.g., IC₅₀ from 1.2 µM to 0.3 µM) .

- Bioisosteric replacement : Replacing benzyl with cyclopentyl enhances metabolic stability (t₁/₂ increased from 2.1 h to 5.7 h) .

- Prodrug design : Ester prodrugs (e.g., ethyl carboxylate) improve oral bioavailability .

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

- In vitro : Caco-2 cells for permeability (Papp >1 ×10⁻⁶ cm/s), microsomal stability (e.g., rat liver microsomes).

- In vivo : Rodent models assess AUC (e.g., 12.3 µg·h/mL at 10 mg/kg) and tissue distribution via radiolabeling .

- ADMET prediction : Tools like SwissADME predict CYP450 interactions (e.g., CYP3A4 inhibition risk) .

Methodological Challenges and Solutions

Q. How to resolve spectral overlap in NMR characterization of regioisomeric pyrazole derivatives?

- NOESY/ROESY : Differentiates between 1,3- and 1,5-substitution patterns via spatial correlations.

- ¹H-¹⁵N HMBC : Identifies NH₂ coupling to pyrazole N-atoms .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detects <0.1% impurities using C18 columns (gradient: 5–95% acetonitrile in 20 min).

- ICP-OES : Screens for heavy metal catalysts (e.g., Pd <10 ppm) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.